Diethyl 2-ethyl-2-phenylmalonate
Description
Versatility as Synthetic Building BlocksThe methylene (B1212753) group (-CH2-) in a simple malonic ester, like diethyl malonate, is flanked by two electron-withdrawing carbonyl groups. This positioning makes the alpha-protons unusually acidic (pKa ≈ 13) and easily removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate.ucalgary.caThis enolate is a potent nucleophile, capable of reacting with electrophiles like alkyl halides in a classic carbon-carbon bond-forming reaction.wikipedia.orgorganicchemistrytutor.com
This process, known as the malonic ester synthesis, allows for the stepwise addition of one or two alkyl groups. wikipedia.orgmasterorganicchemistry.com The resulting substituted malonic ester can then be hydrolyzed and decarboxylated (heated to lose CO₂) to yield a substituted carboxylic acid. openochem.org This entire sequence effectively allows chemists to use diethyl malonate as a synthetic equivalent for the ⁻CH₂COOH synthon. wikipedia.org
Access to Complex StructuresThe ability to introduce two different substituent groups onto the central carbon atom is a key feature of this chemistry.wikipedia.orgWhen two groups are added, a quaternary carbon center is created—a carbon atom bonded to four other carbon or heteroatoms. Creating such sterically congested centers is a significant challenge in organic synthesis. Disubstituted malonic esters are therefore valuable precursors for molecules containing these structural motifs.researchgate.net
Furthermore, these compounds serve as pivotal intermediates in the synthesis of a wide range of other chemical structures, including pharmaceuticals and other bioactive molecules. chemimpex.compatsnap.com For instance, the condensation of a disubstituted malonic ester with urea (B33335) is a fundamental method for producing barbiturates. hooghlywomenscollege.ac.in
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-ethyl-2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVDBARWFJWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058802 | |
| Record name | Propanedioic acid, ethylphenyl-, diethyl ester | |
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Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-67-5 | |
| Record name | 1,3-Diethyl 2-ethyl-2-phenylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl ethylphenylmalonate | |
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| Record name | Diethyl ethylphenylmalonate | |
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| Record name | Propanedioic acid, 2-ethyl-2-phenyl-, 1,3-diethyl ester | |
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| Record name | Propanedioic acid, ethylphenyl-, diethyl ester | |
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| Record name | Diethyl ethyl(phenyl)malonate | |
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| Record name | DIETHYL ETHYLPHENYLMALONATE | |
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Synthetic Methodologies and Process Optimization for Diethyl 2 Ethyl 2 Phenylmalonate and Its Analogs
Classical Malonic Ester Synthesis Approaches
The traditional and widely taught method for preparing substituted malonic esters is the malonic ester synthesis. This versatile method allows for the introduction of one or two alkyl or aryl groups onto the α-carbon of a malonic ester. libretexts.org
Deprotonation and Alkylation Strategies in Malonic Ester Alkylation
The cornerstone of malonic ester synthesis is the remarkable acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups. This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. libretexts.org Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base for this purpose, as it is strong enough to quantitatively form the enolate and does not introduce competing transesterification side reactions. libretexts.org
Once formed, the nucleophilic enolate can readily undergo an SN2 reaction with an alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position. slideshare.net The choice of the alkylating agent is crucial and is typically a primary or secondary alkyl halide to ensure efficient substitution over elimination. libretexts.org
For the synthesis of monosubstituted malonates, a single deprotonation-alkylation cycle is performed. The resulting monoalkylated product still possesses one acidic α-hydrogen, which can be removed by a subsequent deprotonation step to allow for a second alkylation. libretexts.org
Table 1: Reagents and Conditions for Deprotonation and Alkylation
| Step | Reagent | Base | Solvent | Temperature (°C) | Purpose |
| Deprotonation | Diethyl Malonate | Sodium Ethoxide | Ethanol | Room Temperature | Formation of the malonate enolate. |
| Alkylation | Alkyl Halide (e.g., Ethyl Bromide) | - | Ethanol | Reflux | SN2 displacement to form the C-C bond. |
This table provides a general overview of the reagents and conditions for the deprotonation and alkylation steps in a classical malonic ester synthesis.
Acidic Hydrolysis and Decarboxylation Processes in Malonate Derivatives
Following the alkylation steps, the resulting disubstituted diethyl malonate is typically subjected to hydrolysis and decarboxylation to yield a substituted carboxylic acid. Acidic hydrolysis, often carried out with aqueous acid such as hydrochloric acid or sulfuric acid upon heating, converts the two ester groups into carboxylic acids, forming a substituted malonic acid. libretexts.org
A key feature of malonic acids and their substituted derivatives is their propensity to undergo decarboxylation upon heating. libretexts.org This process involves the loss of one of the carboxyl groups as carbon dioxide, leading to the formation of a substituted acetic acid. The mechanism proceeds through a cyclic transition state. google.com It is important to note that this facile decarboxylation is a characteristic feature of β-dicarboxylic acids. google.com In the context of diethyl 2-ethyl-2-phenylmalonate, this subsequent hydrolysis and decarboxylation is a critical step in the synthesis of pharmaceuticals like phenobarbital (B1680315). thaiscience.info
Sequential Alkylation for Disubstituted Malonates
The synthesis of this compound via the classical route exemplifies a sequential alkylation strategy. This process begins with the formation of diethyl phenylmalonate. Subsequently, this monosubstituted malonate undergoes a second deprotonation and alkylation sequence to introduce the ethyl group.
One documented procedure involves the reaction of diethyl phenylmalonate with sodium ethoxide in ethanol to form the corresponding enolate. This is followed by the addition of ethyl bromide and heating the mixture to effect the second alkylation, yielding this compound. wikipedia.org The reaction is carefully controlled to ensure complete alkylation and to minimize side reactions. A patent describes a specific method where diethyl phenylmalonate is treated with a sodium ethoxide-ethanol solution at 50-60°C for 2 hours, followed by the dropwise addition of bromoethane (B45996) at 55-65°C over 2 hours, and then heating at 75-100°C for 6 hours. wikipedia.org
Advanced Synthetic Routes to this compound
While the classical malonic ester synthesis is robust, modern organic synthesis often seeks more efficient and atom-economical routes. Advanced methodologies, including the Claisen condensation and transition metal-catalyzed reactions, offer alternative pathways to this compound and its precursors.
Claisen Ester Condensation for this compound Production
An important precursor for the sequential alkylation synthesis of this compound is diethyl phenylmalonate. A common and efficient method for the synthesis of diethyl phenylmalonate is through a Claisen condensation reaction. bbgate.com This approach typically involves the condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. organic-chemistry.org The initial product of this condensation is diethyl phenyloxalylacetate.
This intermediate is then subjected to decarbonylation, which is the removal of a carbon monoxide molecule. This is typically achieved by heating the diethyl phenyloxalylacetate, often under reduced pressure. organic-chemistry.org A detailed procedure from Organic Syntheses describes heating the intermediate oil to 175°C under a pressure of about 15 mm, leading to the evolution of carbon monoxide and the formation of diethyl phenylmalonate. organic-chemistry.org This indirect method is often preferred over direct phenylation of diethyl malonate with aryl halides, which can be less efficient due to the lower reactivity of aryl halides in SN2 reactions. bbgate.com
Table 2: Claisen Condensation and Decarbonylation for Diethyl Phenylmalonate
| Step | Starting Materials | Base | Solvent | Temperature (°C) | Product |
| Claisen Condensation | Ethyl Phenylacetate, Diethyl Oxalate | Sodium Ethoxide | Ethanol | 60 | Diethyl Phenyloxalylacetate |
| Decarbonylation | Diethyl Phenyloxalylacetate | - | - | 175 (at 15 mm Hg) | Diethyl Phenylmalonate |
This table outlines the key steps and conditions for the synthesis of diethyl phenylmalonate via a Claisen condensation followed by decarbonylation. organic-chemistry.org
Homogeneous Transition Metal Catalysis in Enolate Arylation
The direct arylation of malonate enolates using transition metal catalysis represents a modern and powerful alternative for the synthesis of α-aryl malonates, including the diethyl phenylmalonate precursor. These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.
Copper-catalyzed arylation has emerged as a valuable tool. A general method for the synthesis of α-aryl malonates involves the coupling of an aryl iodide with diethyl malonate in the presence of cesium carbonate (Cs₂CO₃) and catalytic amounts of copper(I) iodide (CuI) and 2-phenylphenol (B1666276) as a ligand. nih.govnih.gov This method demonstrates good to excellent yields and tolerates a variety of functional groups. nih.gov
Palladium-catalyzed α-arylation of carbonyl compounds is another extensively studied area. Research has shown that palladium catalysts, in conjunction with specific phosphine (B1218219) ligands, can effectively catalyze the coupling of aryl bromides and chlorides with the enolates of dialkyl malonates. chemicalbook.com For instance, the use of bulky, electron-rich phosphine ligands has been shown to promote the challenging C-C bond formation between the malonate enolate and the aryl halide. A procedure for the palladium-catalyzed arylation of diethyl malonate with aryl bromides has been described using a palladium(dba)₂/di-tert-butyl(neopentyl)phosphine catalyst system with sodium hydride as the base in toluene (B28343) at 70°C, affording diethyl phenylmalonate in good yield. These catalytic methods provide a more direct route to the key phenylated intermediate, avoiding the multi-step sequence of the Claisen condensation and decarbonylation.
Table 3: Examples of Transition Metal-Catalyzed Synthesis of Diethyl Phenylmalonate
| Metal Catalyst | Ligand | Base | Aryl Halide | Solvent | Temperature (°C) | Yield (%) |
| CuI | 2-Phenylphenol | Cs₂CO₃ | Aryl Iodide | Not specified | Not specified | Good to Excellent |
| Pd(dba)₂ | Di-tert-butyl(neopentyl)phosphine | NaH | Aryl Bromide | Toluene | 70 | 89 |
This table presents examples of copper- and palladium-catalyzed systems for the synthesis of diethyl phenylmalonate. nih.gov
Palladium-Catalyzed Carboannulation of Alkynylphenylmalonates
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been applied to the synthesis of complex malonate derivatives. For instance, the palladium-catalyzed addition of malonates to allylic compounds is a well-established method. researchgate.net In a specific example, the reaction of malonate 10d with allylic phosphonate (B1237965) 3d in the presence of a palladium catalyst was found to be stereospecific and highly regioselective, yielding the vinyl phosphonate 11d . researchgate.net This product was then converted in two steps to lactone 14 , a known intermediate in the synthesis of enterolactone. researchgate.net
Condensation Reactions of Phenylacetic Acid Esters with Carbonates
A common and indirect route to synthesizing diethyl phenylmalonate involves the Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation. wikipedia.orgorgsyn.org This method is often preferred because aryl halides are generally poor electrophiles for the direct alkylation of diethyl malonate. wikipedia.org The process typically involves the use of sodium ethoxide in ethanol. orgsyn.org
Another approach involves the reaction of phenylacetic acid. In one patented method, phenylacetic acid is first neutralized with sodium carbonate. google.com The resulting product then reacts with zinc cyanide, followed by acidification and dehydration to yield phenylmalonic acid. google.com This intermediate is then esterified with ethanol using sodium bisulfate as a catalyst to produce diethyl phenylmalonate. google.com
Radical and Nucleophilic Substitution Reactions in Malonic Esters
The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides, effectively lengthening the carbon chain by two atoms. libretexts.org Diethyl malonate is particularly useful in this context due to the acidity of its α-hydrogens (pKa ≈ 13), which are situated between two carbonyl groups. libretexts.org This acidity allows for easy deprotonation by a base like sodium ethoxide to form a stable enolate. libretexts.org This enolate is a potent nucleophile that readily reacts with alkyl halides in an SN2 reaction to form an α-substituted malonic ester. libretexts.orgmasterorganicchemistry.com
The alkylation can be repeated if a second acidic α-hydrogen is present, leading to a dialkylated malonic ester. libretexts.org Subsequent hydrolysis of the ester groups with aqueous acid, followed by heating, results in decarboxylation to yield the final carboxylic acid. libretexts.orgmasterorganicchemistry.com
A specific example of nucleophilic substitution is the synthesis of Diethyl 2-phenethylmalonate. In this procedure, diethyl malonate is treated with potassium tert-butoxide in dimethylformamide, followed by the addition of phenethyl bromide.
Synthesis of Fluorinated Analogs (e.g., Diethyl 2-(perfluorophenyl)malonate)
The synthesis of fluorinated analogs, such as Diethyl 2-(perfluorophenyl)malonate, has been reported. One method involves the reaction of sodium diethyl malonate with hexafluorobenzene, resulting in a 47% isolated yield of the desired product. nih.gov This fluorinated malonate was investigated as a precursor for 2-(perfluorophenyl)malonic acid. nih.gov However, hydrolysis under both basic and acidic conditions did not yield the expected dicarboxylic acid. nih.gov Instead, treatment with a mixture of hydrobromic acid and acetic acid led to the formation of 2-(perfluorophenyl)acetic acid in a 63% yield. nih.gov
Another example involves the synthesis of Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, an intermediate for the antifungal agent posaconazole. google.com The synthesis involves reacting 1-(1-chloromethylvinyl)-2,4-difluorobenzene with diethyl malonate and a hydroxide (B78521) base in dimethyl sulfoxide. google.com
Chemo- and Regioselectivity Considerations in Malonate Derivatization
The derivatization of malonic esters often requires careful control of chemo- and regioselectivity. The presence of multiple reactive sites in malonate derivatives, such as the ester and ketone functional groups in Diethyl(phenylacetyl)malonate, allows for a variety of chemical transformations. chemicalbook.com The carbonyl groups of the esters can undergo nucleophilic addition, while the phenylacetyl group can stabilize negative charges through resonance. chemicalbook.com
In palladium-catalyzed reactions, the choice of ligand can significantly influence the outcome. For instance, phosphinooxazoline (PHOX) ligands are effective in the asymmetric substitution of allylic compounds with soft nucleophiles like malonates. researchgate.net The regioselectivity of reactions such as the palladium-catalyzed oxidative arylation of cinnamylphosphonates is often governed by steric factors during the β-hydride elimination step from the alkylpalladium intermediate. researchgate.net
Sustainable Chemical Process Design for this compound Synthesis
The principles of sustainable chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This includes optimizing reaction conditions to reduce waste and energy consumption.
Batch-to-Continuous Process Optimization for Industrial Production
The transition from batch to continuous manufacturing is a key strategy for improving the sustainability and efficiency of chemical production. thechemicalengineer.com Continuous processes offer several advantages over traditional batch methods, including improved heat and mass transfer, better process control, and increased safety. thechemicalengineer.comresearchgate.net These benefits can lead to higher yields, reduced waste, and lower operating costs. thechemicalengineer.com For example, a continuous process can operate for extended periods without the need for frequent start-up and shutdown cycles, which are common in batch production and contribute to significant energy and resource consumption. thechemicalengineer.com
While the initial capital investment for continuous manufacturing can be higher, the long-term economic and environmental benefits often justify the transition. thechemicalengineer.com However, for some processes, batch production may still be preferred due to its flexibility and lower upfront costs, especially for smaller-scale or multi-product manufacturing. thechemicalengineer.com
Energy and Exergy Analysis of Optimized Production Routes
A critical aspect of process optimization is the analysis of energy and exergy to identify and minimize inefficiencies. For the synthesis of this compound, a shift from batch to a novel continuous process has been shown to dramatically reduce energy requirements. researchgate.net
Traditional batch operations for the Claisen ester condensation step, a key reaction in the synthesis, are notably energy-intensive and time-consuming, often requiring over 22 hours to complete. researchgate.net In contrast, a newly developed continuous process has been reported to reduce the production time for a single unit from 34 hours to just 5 hours. This optimization leads to a remarkable reduction in process energy consumption by approximately 80%. researchgate.net
Exergy Loss Distribution in Optimized Continuous Production
| Process Unit | Exergy Loss (%) |
|---|---|
| Separation and Purification | 48.1 |
| Other Process Units | 51.9 |
This table illustrates the distribution of exergy loss within the continuous production process for this compound, based on the findings from the process analysis. researchgate.net
Environmental Impact Assessment and Green Chemistry Metrics in Synthesis
The environmental performance of chemical synthesis is increasingly evaluated using green chemistry principles and metrics. The optimization of this compound synthesis provides a clear example of how process design can mitigate environmental impact. researchgate.net
Green chemistry metrics offer a quantitative framework for evaluating the "greenness" of a chemical process. Key metrics include Atom Economy, Process Mass Intensity (PMI), and the Environmental (E) Factor. greenchemistry-toolkit.org
Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org
Process Mass Intensity (PMI) is the ratio of the total mass of materials (raw materials, solvents, catalysts) used to the mass of the final product. Lower PMI values indicate a more efficient and less wasteful process. greenchemistry-toolkit.org
E-Factor measures the ratio of the mass of waste generated to the mass of the product. greenchemistry-toolkit.org
While specific PMI and E-Factor values for the optimized this compound synthesis are part of detailed industrial assessments, the reported 80% reduction in energy consumption and the ability to recycle all solutions used during production strongly suggest a significant improvement in these metrics compared to older batch processes. researchgate.net The analysis of environmental emissions from the new continuous process provides a reliable foundation for ongoing optimization. researchgate.net
Key Green Chemistry Metrics
| Metric | Description | Ideal Value |
|---|---|---|
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | High (approaching 100%) |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | Low (approaching 1) |
| E-Factor | Total Waste (kg) / Mass of Product (kg) | Low (approaching 0) |
This table provides an overview of common metrics used to assess the environmental performance of chemical syntheses. greenchemistry-toolkit.org
Recycling and Reusability of Solvents and Catalysts
The economic viability and environmental sustainability of chemical manufacturing heavily depend on the ability to recycle and reuse solvents and catalysts. In the optimized continuous synthesis of this compound, a significant advantage is that all solutions employed during the production can be recycled. researchgate.net This circular approach minimizes waste and reduces the need for fresh solvent, contributing to lower operating costs and a better environmental profile. researchgate.net
The principles of catalyst and solvent recycling are central to green chemistry. hilarispublisher.com Strategies to achieve this include:
Homogeneous Catalyst Recycling: In some systems, catalysts can be separated from the product mixture through extraction, often facilitated by using biphasic solvent systems or "neoteric" solvents like ionic liquids or supercritical CO2. researchgate.net
Heterogeneous Catalyst Systems: Binding catalysts to solid supports allows for their easy recovery through simple filtration. hilarispublisher.comresearchgate.net These solid-phase catalysts can often be regenerated and reused multiple times with minimal loss of activity. hilarispublisher.comresearchgate.net
Solvent Recovery: Solvents used in the reaction and purification steps can be recovered through distillation and other separation techniques, then reused in subsequent batches. The continuous process for this compound synthesis incorporates such recycling loops. researchgate.net
The development of robust catalysts that can be easily separated and reused is a key area of research. For instance, in related malonic ester syntheses, palladium-based catalysts have been developed that can be recovered and reused. chemicalbook.com The application of these principles is crucial for the large-scale industrial production of compounds like this compound, ensuring both economic and environmental sustainability. researchgate.netgoogle.com
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of Diethyl 2 Ethyl 2 Phenylmalonate
Fundamental Reaction Pathways of Diethyl Malonate Derivatives
The chemical behavior of diethyl 2-ethyl-2-phenylmalonate is best understood within the broader context of diethyl malonate derivatives. These compounds share fundamental reaction pathways, including hydrolysis, decarboxylation, condensation, alkylation, and cyclization, which are influenced by the nature of the substituents on the alpha-carbon.
Hydrolytic Mechanisms and Factors Influencing Ester Stability
The ester groups of diethyl malonate derivatives are susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, typically achieved by heating with aqueous or mixed aqueous-ethanolic solutions of a base like potassium hydroxide (B78521), results in the formation of the corresponding malonic acid. nih.gov Acid-catalyzed hydrolysis can also be employed.
The stability of the ester linkage is influenced by the steric and electronic nature of the substituents on the alpha-carbon. In a study of a complex derivative, diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate, it was found that hydrolysis in human liver microsomes did not proceed through a simple cleavage of the ester linkage. Instead, the mechanism involved the initial hydrolysis of one of the malonate's ethyl ester groups, followed by a decarboxylative fragmentation. This pathway was confirmed by the lack of ¹⁸O incorporation from H₂¹⁸O into the final carboxylic acid metabolite and the detection of atropic acid as a byproduct. nih.gov
Further supporting this complex hydrolytic mechanism, an analogous compound with an additional methylene (B1212753) group, which prevents such fragmentation, showed ready incorporation of ¹⁸O during enzymatic hydrolysis, indicating a direct hydrolytic cleavage of the ester group. nih.gov The replacement of the diethyl 2-phenylmalonate moiety with an N,N-diethyl-2-phenylmalonamide substituent rendered the molecule resistant to this hydrolytic cleavage and decarboxylative fragmentation pathway. nih.gov
In the case of diethyl 2-(perfluorophenyl)malonate, hydrolysis proved to be challenging under standard basic conditions. Even with increased alkali concentrations, no reaction occurred. Vigorous hydrolysis using a mixture of aqueous hydrobromic acid and acetic acid at reflux led to the formation of 2-(perfluorophenyl)acetic acid, indicating that the malonic acid intermediate is unstable and readily undergoes decarboxylation under these conditions. nih.gov
Decarboxylation Processes of Malonic Acids and Esters
Malonic acids, the products of malonic ester hydrolysis, are known to undergo decarboxylation upon heating, typically yielding a substituted acetic acid. wikipedia.orgaklectures.com This process is a key step in the malonic ester synthesis. openochem.org The reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable carboxylic acid. aklectures.commasterorganicchemistry.com
The decarboxylation of malonic acid derivatives can also be achieved under various other conditions. For instance, malonic acid derivatives can undergo mild decarboxylation at room temperature in the presence of N,N'-carbonyldiimidazole (CDI). organic-chemistry.org Photoredox catalysis offers another avenue for the decarboxylation of malonic acid derivatives. Aryl malonic acid derivatives have been shown to be particularly susceptible to hydrodecarboxylation under these conditions, likely due to the stabilization of the resulting radical intermediate. nih.gov
The Krapcho decarboxylation provides a method for the decarboxylation of malonate esters, particularly those with alkyl substituents, under aqueous microwave conditions. The reaction is often facilitated by the presence of salts like lithium chloride. organic-chemistry.org
Condensation Reactions Involving Malonic Esters
Diethyl malonate and its derivatives are classic substrates in condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction involves the condensation of an active methylene compound, such as a malonic ester, with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgthermofisher.com The product is typically an α,β-unsaturated compound. wikipedia.org The reaction is sensitive to the catalyst and solvent used, and removal of the water generated during the reaction can drive the equilibrium towards the product. thermofisher.com
Another important condensation reaction is the Claisen condensation. Diethyl phenylmalonate, a related compound, is often synthesized via a Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264), followed by decarbonylation. wikipedia.orggoogle.com This indirect route is favored because the direct alkylation of diethyl malonate with aryl halides is often inefficient. wikipedia.org
Barbiturates, a class of sedative-hypnotic drugs, are synthesized through the condensation of a substituted diethyl malonate derivative with urea (B33335) in the presence of a strong base. hooghlywomenscollege.ac.innih.gov For example, phenobarbital (B1680315) is produced from the condensation of this compound with urea. hooghlywomenscollege.ac.inthaiscience.info
Alkylation Reactions of the Malonate Carbanion
The methylene protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a base to form a stabilized carbanion or enolate. wikipedia.orglibretexts.org This carbanion is a potent nucleophile and can readily undergo alkylation with alkyl halides in an S_N2 reaction. wikipedia.orgmasterorganicchemistry.com This sequence of deprotonation and alkylation is the cornerstone of the malonic ester synthesis. wikipedia.orgopenochem.org
This compound itself is synthesized through the alkylation of diethyl phenylmalonate. The process involves treating diethyl phenylmalonate with a base, such as sodium ethoxide, to form the enolate, which is then reacted with an ethyl halide, like ethyl bromide or iodoethane, to introduce the ethyl group. hooghlywomenscollege.ac.ingoogle.comgoogle.com The reaction is typically carried out in a suitable solvent, and the temperature is controlled to ensure efficient alkylation. google.com
It is important to note that dialkylation can be a competing reaction if the deprotonation and alkylation steps are repeated before workup. wikipedia.org
Cyclization Processes Utilizing Malonate Functional Groups
The functional groups of malonic esters can be utilized in cyclization reactions to form various heterocyclic structures. A prominent example is the synthesis of barbituric acids, where a substituted malonate condenses with urea to form a six-membered ring. hooghlywomenscollege.ac.innih.gov The synthesis of phenobarbital from this compound and urea is a classic illustration of this type of cyclization. thaiscience.info
Malonic esters can also participate in intramolecular cyclization reactions. When reacted with a dihalide, diethyl malonate can undergo intramolecular alkylation to form a cyclic compound. This is known as the Perkin alicyclic synthesis. wikipedia.org
Furthermore, malonates can be used in cyclocondensation reactions with 1,3-dinucleophiles to generate a variety of six-membered heterocycles. nih.gov These reactions often occur at elevated temperatures or in the presence of a base. nih.gov
Advanced Mechanistic Elucidation
Modern analytical techniques and mechanistic studies continue to provide deeper insights into the reactions of malonate derivatives. As previously discussed in the hydrolysis section, detailed investigations have revealed complex, multi-step pathways that deviate from simple, textbook mechanisms. nih.gov
For instance, the photoredox-catalyzed hydrodecarboxylation of malonic acid derivatives has been the subject of mechanistic inquiry. Kinetic analysis, including the study of kinetic isotope effects, has been used to probe the rate-limiting steps of the reaction. nih.gov Such studies are crucial for optimizing reaction conditions and expanding the scope of these transformations.
The following table provides a summary of the fundamental reaction pathways discussed:
| Reaction Pathway | Description | Key Reagents/Conditions | Product Type |
| Hydrolysis | Cleavage of the ester groups to form a malonic acid. | Base (e.g., KOH) or Acid (e.g., HBr) and heat. nih.gov | Malonic Acid |
| Decarboxylation | Loss of carbon dioxide from a malonic acid to form a substituted acetic acid. | Heat, wikipedia.org CDI, organic-chemistry.org Photoredox catalysis. nih.gov | Substituted Acetic Acid |
| Knoevenagel Condensation | Condensation with an aldehyde or ketone. | Weak base catalyst (e.g., piperidine). wikipedia.orgthermofisher.com | α,β-Unsaturated Compound |
| Claisen Condensation | Condensation with an ester to form a β-keto ester. | Strong base (e.g., sodium ethoxide). wikipedia.org | β-Keto Ester |
| Alkylation | Introduction of an alkyl group at the α-carbon via an enolate intermediate. | Base (e.g., sodium ethoxide) and an alkyl halide. wikipedia.orggoogle.com | Alkylated Malonic Ester |
| Cyclization | Formation of a cyclic compound. | Urea (for barbiturates), hooghlywomenscollege.ac.in Dihalides (Perkin synthesis). wikipedia.org | Heterocycles, Cyclic Compounds |
Applications in Advanced Organic Synthesis, Medicinal Chemistry, and Materials Science
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
Diethyl 2-ethyl-2-phenylmalonate is a valuable and versatile building block in the field of organic chemistry. chemimpex.com Its unique structure allows it to be a key component in the synthesis of complex molecules and new compounds with distinct properties. chemimpex.com The reactivity of this compound makes it suitable for a variety of chemical transformations, which is essential for developing innovative solutions in medicinal chemistry and materials science. chemimpex.com
Strategic Intermediate in Natural Product Synthesis
While direct examples of this compound in the synthesis of specific natural products are not prevalent in the provided search results, its precursor, diethyl phenylmalonate, is noted for its role in creating complex molecules. wikipedia.orgchemicalbook.com The structural motif of a phenyl group attached to a malonate ester is a key feature that allows for further chemical modifications, a common strategy in the total synthesis of natural products. The related compound, diethyl(phenylacetyl)malonate, is highlighted as a versatile tool in the construction of complex molecules, including those found in natural products. chemicalbook.com
Precursor for Diverse Heterocyclic Compounds
This compound and its derivatives are instrumental in the synthesis of a variety of heterocyclic compounds. The related diethyl(phenylacetyl)malonate is frequently used to create heterocyclic structures, which are common in many pharmaceuticals and natural products. chemicalbook.com The presence of ester and ketone functional groups in such malonates provides multiple reaction sites for cyclization reactions. chemicalbook.com For instance, diethyl phenylmalonate is a known precursor for barbiturates, which are heterocyclic compounds. wikipedia.org The synthesis of these compounds often involves condensation reactions with urea (B33335) or its derivatives. hooghlywomenscollege.ac.in
Introduction of Phenylacetyl Groups into Target Molecules
The related compound, diethyl(phenylacetyl)malonate, is explicitly used to introduce a phenylacetyl group into molecules. chemicalbook.com This group consists of a benzene (B151609) ring attached to an acyl group, and its incorporation can significantly influence the properties of the target molecule. chemicalbook.com The phenylacetyl moiety is a key structural feature in various bioactive compounds. chemicalbook.com
Contributions to Medicinal Chemistry Research
This compound plays a significant role in medicinal chemistry, primarily as a key intermediate in the synthesis of pharmaceutical agents. chemimpex.com Its structural framework is foundational in the development of new drugs and therapeutic agents. chemimpex.com
Key Intermediate in the Synthesis of Pharmaceutical Agents
This compound is a crucial intermediate in the production of various pharmaceuticals. chemimpex.com It is particularly noted for its application in the development of anti-inflammatory and analgesic drugs. chemimpex.com The versatility of this compound allows for the creation of diverse bioactive molecules, making it a valuable asset in drug discovery and development. chemimpex.com
Synthesis of Barbiturate (B1230296) Compounds, including Phenobarbital (B1680315)
A primary and well-documented application of this compound is in the synthesis of barbiturates, a class of drugs with sedative and hypnotic properties. chemicalbook.com Specifically, it is a key precursor in the production of phenobarbital. hooghlywomenscollege.ac.inthaiscience.info The synthesis involves a condensation reaction between this compound and urea, typically in the presence of a strong base like sodium ethoxide or sodium methoxide. hooghlywomenscollege.ac.inthaiscience.info This cyclization reaction forms the barbiturate ring structure. hooghlywomenscollege.ac.in
Interactive Data Tables
Chemical Identity and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2-ethyl-2-phenylpropanedioate | fishersci.ca |
| CAS Number | 76-67-5 | sigmaaldrich.comchemsynthesis.com |
| Molecular Formula | C15H20O4 | sigmaaldrich.comscbt.com |
| Molecular Weight | 264.32 g/mol | sigmaaldrich.comscbt.com |
| Form | Liquid | sigmaaldrich.com |
| Boiling Point | 185 °C at 15 mmHg | sigmaaldrich.comchemsynthesis.com |
| Density | 1.07 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.491 | sigmaaldrich.com |
Key Synthetic Applications
| Application | Description | Key Reactants | Source(s) |
| Phenobarbital Synthesis | Condensation reaction to form the barbiturate ring system. | Urea, Sodium Ethoxide/Methoxide | hooghlywomenscollege.ac.inthaiscience.info |
| Pharmaceutical Intermediates | Serves as a building block for various therapeutic agents. | Varies depending on the target molecule. | chemimpex.com |
Application in Structure-Activity Relationship (SAR) Studies and Lead Optimization
This compound serves as a valuable scaffold in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. Its unique structure allows for systematic modifications, enabling researchers to explore how different functional groups and structural changes impact the biological activity of a molecule. This process is crucial for lead optimization, where a promising compound (a "lead") is refined to enhance its desired therapeutic effects and minimize undesirable properties.
In the pursuit of novel therapeutic agents, the modification of the core structure of this compound can lead to the development of compounds with improved potency and selectivity. For instance, following SAR studies on aromatase inhibitors, new compounds were designed by modifying the structure of flavone. While introducing substituents on the 2-phenyl ring alone did not enhance potency, these changes combined with the removal of a methoxy (B1213986) group resulted in compounds with inhibitory activity in the nanomolar range, comparable to the existing drug fadrozole. nih.gov This highlights the iterative nature of SAR, where insights from one set of modifications guide the design of the next generation of compounds.
The data below illustrates how systematic structural modifications can influence biological activity, a cornerstone of SAR studies.
| Compound Modification | Observed Change in Biological Activity |
| Introduction of substituents on the 2-phenyl ring | No significant improvement in potency |
| Removal of 7-methoxy group combined with phenyl ring substitution | Significant increase in inhibitory activity |
This table is a representative example based on SAR principles and the provided search results.
Development of Tissue-Specific Enzyme Inhibitors
Research has shown that derivatives of this compound can be synthesized to target specific enzymes involved in disease processes. For example, in the context of inflammation, derivatives of this compound have been explored for their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). mdpi.com The cis isomer of certain derivatives has demonstrated more potent anti-inflammatory properties than the trans isomer, with both inhibiting prostaglandin (B15479496) synthesis in vitro. cymitquimica.com This stereospecificity is a key aspect of designing targeted enzyme inhibitors.
The following table summarizes the inhibitory potential of a synthesized pivalate-based Michael product derived from a related synthesis on different enzymes. mdpi.com
| Enzyme | IC50 Value (μg/mL) |
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
Data sourced from a study on a pivalate-based Michael product. mdpi.com
Synthesis of Deuterated Analogs for Pharmacological Research
This compound is a precursor in the synthesis of deuterated analogs of pharmacologically active compounds. Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in pharmacological research. They are used to study drug metabolism, pharmacokinetics, and reaction mechanisms without significantly altering the compound's biological activity.
A notable application is the synthesis of deuterium-labeled felbamate (B1672329) (felbamate-d4), an antiepileptic drug. iaea.org The synthesis starts from diethyl phenylmalonic acid ester and utilizes lithium aluminum deuteride (B1239839) to introduce the deuterium atoms. iaea.org This three-step process yields the deuterated drug with high isotopic purity, enabling detailed metabolic studies. iaea.org
| Parameter | Value |
| Starting Material | Diethyl phenylmalonic acid ester |
| Key Reagent | Lithium aluminum deuteride |
| Final Product | Felbamate-d4 |
| Overall Yield | 44% |
| Isotopic Purity | 99.2% |
This table outlines the key aspects of the synthesis of felbamate-d4. iaea.org
Role in the Synthesis of Analgesics, Antihypertensives, and Anticonvulsants
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly analgesics, antihypertensives, and anticonvulsants. chemimpex.com Its chemical structure provides a versatile platform for constructing the complex molecular architectures required for these therapeutic agents.
The compound is used as a raw material for organic synthesis and serves as an intermediate for drugs like phenobarbital and primidone. google.com It is also utilized in the development of anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of novel anticonvulsant agents often involves derivatives of this malonic ester. For example, new series of compounds have been designed and synthesized with the aim of discovering more effective treatments for epilepsy. mdpi.com Studies have shown that some of these derivatives exhibit significant anticonvulsant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. mdpi.com
| Therapeutic Class | Example of Synthesized Drug/Compound Class |
| Analgesics | Anti-inflammatory and analgesic drugs chemimpex.com |
| Anticonvulsants | Phenobarbital, Primidone google.com, Novel 1,2,4-triazol-3-ones mdpi.com |
This table provides examples of therapeutic agents synthesized using this compound as a precursor.
Utility in the Production of Specialty Chemicals and Fine Chemicals
Beyond its pharmaceutical applications, this compound is recognized for its utility in the production of specialty and fine chemicals. chemimpex.com Its favorable reactivity and stability make it a preferred choice for various chemical reactions, enabling the synthesis of a wide range of valuable compounds. chemimpex.com
This malonic ester serves as a versatile building block in organic chemistry for creating complex molecules with unique properties. chemimpex.com Its applications extend to the flavor and fragrance industry, where it is used in the formulation of consumer products. chemimpex.com The compound's adaptability allows chemists to develop innovative solutions in diverse fields, making it a staple in the fine chemical industry. chemimpex.com
Development of Specialty Polymers with Enhanced Material Properties
This compound has found applications in materials science, specifically in the development of specialty polymers with enhanced properties. It can be used as a linker to connect different chemical moieties, influencing the final characteristics of the polymer. cymitquimica.com
For example, it has been used as a linker to connect zinc powder with a hydrocarbon group and has been shown to be an effective catalyst for the thermal expansion of polyurethane and polyisocyanurate insulation foam. cymitquimica.com This demonstrates its role in creating materials with specific, desirable physical properties. The incorporation of such specialty chemicals into polymer chains can lead to materials with improved thermal stability, mechanical strength, or other advanced features.
Application in Asymmetric Synthesis Protocols for Chiral Molecules
This compound and its derivatives are employed in asymmetric synthesis, a critical area of chemistry focused on producing chiral molecules in an enantiomerically pure form. mdpi.com Chirality is a key consideration in drug development, as different enantiomers of a drug can have vastly different biological activities. mdpi.com
Asymmetric synthesis aims to convert achiral starting materials into chiral products, and various strategies have been developed to achieve this, including the use of chiral catalysts and auxiliaries. mdpi.comresearchgate.net Organocatalytic asymmetric Michael additions and cycloadditions are powerful methods for constructing chiral centers. mdpi.commdpi.com For instance, the asymmetric Michael addition of ethyl isobutyrate to N-phenylmaleimide can be catalyzed by methylated L-proline to produce a chiral product with a high yield. mdpi.com Such methodologies are crucial for accessing single-enantiomer drugs and other valuable chiral compounds. mdpi.com The development of new approaches, such as using mesoporous metal structures with encoded chiral information, further expands the toolbox for asymmetric synthesis. nih.gov
Exploration in Agrochemical Development
The development of novel agrochemicals is a critical area of research for ensuring food security and managing crop diseases. Malonic acid esters and their derivatives are valuable building blocks in the synthesis of new bioactive compounds for agricultural use. While this compound itself is a precursor, research into closely related malonate structures highlights the potential of this chemical class in creating effective agrochemicals, particularly fungicides.
A key area of exploration is in the development of agents to combat phytopathogenic fungi, which can cause significant crop damage. For instance, derivatives of diethyl malonate have been investigated for their antifungal properties. A study on Diethyl 2-((arylamino)methylene)malonates (DAMMs), which are structurally related to this compound, demonstrated their effectiveness against the devastating plant pathogen Fusarium oxysporum. mdpi.comresearchgate.net This fungus is responsible for vascular wilt, a disease that leads to substantial economic losses in various agricultural products. nih.gov
In this research, a series of five DAMM compounds were synthesized and evaluated for their ability to inhibit the mycelial growth of F. oxysporum. mdpi.comresearchgate.net The study revealed that these compounds exhibit a range of antifungal activities, with some acting as fungistatic agents (inhibiting growth) and others as fungicidal agents (killing the fungus). mdpi.com The efficacy of these compounds was quantified by determining their half-maximal inhibitory concentrations (IC₅₀). The results showed promising activity, with IC₅₀ values ranging from 0.013 µM to 35 µM. mdpi.comresearchgate.net The most potent compounds were those with either an ortho-nitro-substituted or a non-substituted aromatic ring, which were identified as promising candidates for the development of new fungicides. mdpi.com
Table 1: Antifungal Activity of Diethyl 2-((arylamino)methylene)malonate (DAMM) Derivatives against F. oxysporum
| Compound | Substituent on Aryl Ring | IC₅₀ (µM) mdpi.comresearchgate.net | Antifungal Effect mdpi.com |
|---|---|---|---|
| 1 | 4-Methyl | 1.8 | Fungistatic |
| 2 | 2-Nitro | 0.32 | Fungicidal |
| 3 | 4-Nitro | 35 | Fungistatic |
| 4 | 2,4-Dichloro | 1.5 | Fungistatic |
| 5 | None | 0.013 | Fungicidal |
This table presents the half-maximal inhibitory concentration (IC₅₀) and the observed effect of different DAMM derivatives on the growth of the fungus Fusarium oxysporum.
These findings underscore the significance of the malonate scaffold as a template for discovering new agrochemical agents. The ability to readily synthesize a variety of derivatives allows for the fine-tuning of their biological activity, paving the way for more effective and targeted crop protection solutions.
Preparation of Labeled Fatty Acids for Biochemical Pathway Tracing
Isotopically labeled compounds are indispensable tools in the biomedical sciences for tracing and understanding complex biochemical pathways. mdpi.com The malonic ester synthesis is a classical and highly versatile method in organic chemistry for the preparation of carboxylic acids, including fatty acids. patsnap.comchemistnotes.comlibretexts.org This synthetic route is particularly well-suited for introducing isotopic labels (such as ¹³C, ¹⁴C, or ²H) at specific positions within a molecule. mdpi.comresearchgate.net
This compound is classified as a synthetic fatty acid ester, and as a derivative of diethyl malonate, it is relevant to this synthetic methodology. researchgate.net The core of the malonic ester synthesis relies on the high acidity of the α-hydrogens of the malonate, which can be easily removed by a base to form a stable enolate. youtube.commasterorganicchemistry.com This enolate can then be alkylated, and subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid. masterorganicchemistry.com
The preparation of labeled fatty acids via this route allows researchers to introduce isotopes in a controlled manner. For example, a labeled alkyl halide can be used to introduce a labeled chain, or the carboxyl groups of the malonate itself can be labeled. researchgate.net This enables the synthesis of a wide array of fatty acids with isotopic markers that can be tracked as they are metabolized by living organisms. These tracers are crucial for studying fatty acid metabolism, lipid assembly, and the mechanisms of various diseases. researchgate.netnih.gov
Table 2: Examples of Labeled Fatty Acids Synthesizable via Malonic Ester Routes
| Labeled Fatty Acid | Isotopic Label | Potential Application | General Synthetic Precursor |
|---|---|---|---|
| [2-¹³C]-Butyric acid | ¹³C | Study of short-chain fatty acid metabolism | Diethyl malonate |
| [2-²H]-Heptanoic acid | ²H (Deuterium) | Tracing peroxisomal β-oxidation | Diethyl malonate |
| [¹³COOH]-Palmitic acid | ¹³C | Investigating fatty acid uptake and esterification | Diethyl malonate |
This table illustrates the types of isotopically labeled fatty acids that can be generated using the malonic ester synthesis, a method for which this compound is a relevant substituted precursor.
By using fatty acids synthesized from precursors like this compound, scientists can gain detailed insights into how these molecules are processed in biological systems, contributing to a deeper understanding of both normal physiology and disease states.
Spectroscopic and Computational Elucidation of Electronic and Molecular Structure
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in chemical analysis, allowing for the detailed elucidation of molecular structures. For Diethyl 2-ethyl-2-phenylmalonate, a variety of spectroscopic techniques are employed to probe its different structural aspects.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.
For this compound, the IR spectrum is characterized by several key absorption bands. The most prominent feature is the strong absorption from the C=O (carbonyl) stretching vibrations of the two ester groups. Due to the presence of two ester functionalities, this band may appear as a single, intense peak or as a doublet. The aromatic C-H stretching vibrations of the phenyl group are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the ethyl and diethyl ester groups appear in the 3000-2850 cm⁻¹ range. Other significant signals include C-O stretching of the ester groups and various bending vibrations.
A comparative analysis with the related compound, 2-ethyl-2-phenylmalonamide (B22514), which was studied in detail, shows similar vibrational modes. researchgate.net While the amide would have characteristic N-H stretching bands, the fundamental vibrations of the shared phenyl and ethyl groups, as well as the carbonyl functionality, provide a basis for structural confirmation. researchgate.net
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound (Expected)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | Phenyl Ring |
| C-H Stretch (Aliphatic) | 3000-2850 | Ethyl Groups |
| C=O Stretch (Ester) | ~1735 | Diethyl Ester |
| C=C Stretch (Aromatic) | 1600-1450 | Phenyl Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment.
Phenyl Group: A multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the five protons of the phenyl ring.
Ester Ethyl Groups: A quartet (at ~δ 4.2 ppm) for the two methylene (B1212753) protons (-OCH₂CH₃) coupled to the adjacent methyl protons, and a triplet (at ~δ 1.2 ppm) for the six methyl protons (-OCH₂CH₃).
Quaternary Carbon's Ethyl Group: A quartet (at ~δ 2.0-2.2 ppm) for the methylene protons (-CH₂CH₃) attached to the central carbon, and a triplet (at ~δ 0.8-1.0 ppm) for the corresponding methyl protons.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbons: Signals for the ester carbonyl carbons are expected around δ 170 ppm.
Aromatic Carbons: The phenyl ring carbons would appear in the δ 125-140 ppm range.
Quaternary Carbon: A single peak representing the central carbon atom to which the phenyl and ethyl groups are attached.
Ester and Ethyl Carbons: Signals for the methylene and methyl carbons of the ethyl and diethyl ester groups would be found in the upfield region of the spectrum.
Data for the related compound Diethyl benzylmalonate shows similar patterns for the diethyl ester portion, supporting these expected chemical shifts. newdrugapprovals.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl C-H | 7.2-7.5 (m) | 125-140 |
| Ester C=O | - | ~170 |
| Ester -OCH₂- | ~4.2 (q) | ~61 |
| Ester -CH₃ | ~1.2 (t) | ~14 |
| Ethyl -CH₂- | ~2.1 (q) | ~30 |
| Ethyl -CH₃ | ~0.9 (t) | ~9 |
| Quaternary C | - | ~58 |
(m = multiplet, q = quartet, t = triplet)
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy is complementary to FT-IR and provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. In a study on the analogous 2-ethyl-2-phenylmalonamide, FT-Raman spectroscopy was used alongside FT-IR to obtain a complete vibrational profile. researchgate.net For this compound, strong Raman signals are expected for the symmetric stretching of the aromatic ring and the C-C backbone. The carbonyl (C=O) stretch, while strong in the IR, would also be visible in the Raman spectrum. CH bending and stretching vibrations of the ethyl and phenyl groups are also readily observed. researchgate.net The combination of both IR and Raman data allows for a more robust assignment of all fundamental vibrational modes of the molecule.
X-ray Crystal Structure Analysis of Substituted Malonates
Table 3: Representative Crystallographic Data for a Substituted Diethyl Phenylmalonate Derivative researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8218 |
| b (Å) | 13.5571 |
| c (Å) | 19.7233 |
UV-Vis Spectroscopy for Electronic Spectrum Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by absorptions due to the phenyl group. A theoretical study on the related 2-ethyl-2-phenylmalonamide calculated the electronic spectrum, showing strong agreement with experimental data. researchgate.net The primary absorptions are attributed to π → π* transitions within the benzene (B151609) ring. These transitions typically occur below 300 nm. The carbonyl groups of the esters also have n → π* transitions, but these are generally much weaker and may be obscured by the stronger π → π* absorptions.
Quantum Chemical Calculations and Theoretical Modeling
To complement experimental data, quantum chemical calculations are employed to model the electronic and molecular structure of compounds. Density Functional Theory (DFT) is a powerful method for this purpose. A detailed theoretical study on 2-ethyl-2-phenylmalonamide using DFT with the B3LYP/6-311++G(d,p) basis set provided a wealth of information that is transferable to this compound. researchgate.net
These calculations can:
Optimize Molecular Geometry: Predict bond lengths and angles in the ground state, which can be compared with X-ray diffraction data.
Predict Vibrational Spectra: Calculate theoretical IR and Raman frequencies, which aids in the assignment of experimental spectral bands.
Calculate NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for spectral interpretation. researchgate.net
Analyze Electronic Properties: Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization, hyperconjugative interactions, and the stability arising from electron delocalization within the molecule. researchgate.net
Generate Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for understanding reactivity. researchgate.net
These computational approaches provide a detailed picture of the molecule's structure and electronic landscape, corroborating and expanding upon the findings from experimental spectroscopic techniques.
Density Functional Theory (DFT) Studies on Optimized Geometry and Vibrational Wavenumbers
A DFT study would begin by determining the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. This involves complex calculations to find the lowest energy state of the molecule. The results would provide precise bond lengths, bond angles, and dihedral angles between the constituent atoms.
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule's bonds will vibrate, corresponding to the peaks observed in an infrared (IR) and Raman spectrum. This allows for the assignment of specific vibrational modes (e.g., C=O stretching, C-H bending) to the experimentally observed spectral bands, confirming the molecular structure.
Hypothetical Data Table for Optimized Geometrical Parameters: A typical output would resemble the table below, listing key structural parameters. Without actual study data, this table is for illustrative purposes only.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-C (ethyl) | ~1.54 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.36 Å | |
| Bond Angle | O=C-O (ester) | ~123° |
| C-C(quat)-C | ~109.5° | |
| Dihedral Angle | Phenyl-C-C=O | Varies with conformation |
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO would be centered on the electron-withdrawing carbonyl groups of the malonate portion.
Hypothetical Data Table for Frontier Orbital Energies: This table illustrates the kind of data a HOMO-LUMO analysis would yield.
| Orbital | Energy (eV) | Description |
| HOMO | (Calculated Value) | Electron-donating region (likely phenyl ring) |
| LUMO | (Calculated Value) | Electron-accepting region (likely ester groups) |
| HOMO-LUMO Gap (ΔE) | (Calculated Value) | Indicator of chemical reactivity and stability |
Molecular Electrostatic Potential (MESP) Surface Analysis for Electrophilic and Nucleophilic Sites
An MESP surface map visually represents the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. nih.gov Different colors on the MESP map indicate different potential values:
Red: Regions of most negative potential, rich in electrons. These are sites prone to electrophilic attack (attack by electron-seeking species). For this molecule, these would be the oxygen atoms of the carbonyl groups.
Blue: Regions of most positive potential, electron-poor. These are sites prone to nucleophilic attack (attack by nucleus-seeking, electron-rich species).
Green: Regions of neutral or near-zero potential.
The MESP analysis for this compound would highlight the carbonyl oxygens as primary sites for electrophilic interaction and potentially regions around the phenyl ring's hydrogen atoms as sites of positive potential.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
NBO analysis examines the interactions between orbitals to understand charge delocalization and intramolecular bonding. chalcogen.ro It evaluates the stabilization energy (E(2)) associated with the "donation" of electron density from a filled (donor) orbital to an empty (acceptor) orbital.
Hypothetical Data Table for NBO Analysis: A table from an NBO analysis would list the most significant donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | π* (C=O) | (Calculated Value) | Intramolecular charge transfer, resonance stabilization |
| π (C-C, phenyl) | π* (C-C, phenyl) | (Calculated Value) | Aromatic delocalization |
Reactivity Descriptors Derived from Computational Studies
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.
Ionization Potential (I): Approximated as -E(HOMO).
Electron Affinity (A): Approximated as -E(LUMO).
Electronegativity (χ): A measure of the power of an atom or group to attract electrons. Calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap.
Softness (S): The reciprocal of hardness (1/η). A "soft" molecule is more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximal amount of electron charge from the environment. Calculated as χ² / (2η).
Simulation of Solvent Effects in Reaction Mechanisms using Computational Models
The reactivity and mechanism of a chemical reaction can be significantly influenced by the solvent in which it is performed. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule.
By performing DFT calculations with a PCM, chemists can predict how a solvent would stabilize or destabilize reactants, transition states, and products. This is crucial for understanding reaction mechanisms in a realistic chemical environment. For a reaction involving this compound, such a study could reveal, for example, how polar solvents might stabilize a charged intermediate, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. nih.gov
Future Research Directions and Emerging Academic Trends
Exploration of Novel Reactivity and Unconventional Transformation Pathways
The chemical behavior of diethyl 2-ethyl-2-phenylmalonate is largely dictated by its structural features: a quaternary carbon center, two ester functionalities, and a phenyl ring. Future research is poised to exploit these features in innovative ways, moving beyond its classical applications.
Current research on related malonic esters has highlighted the potential for palladium-catalyzed cross-coupling reactions and decarboxylative functionalizations. nih.gov These methodologies, while not yet extensively reported for this compound itself, suggest promising avenues for exploration. For instance, the development of catalytic enantioselective alkylation of the pro-chiral center could open up pathways to a wide array of stereodefined molecules. nih.gov
Furthermore, the application of photoredox catalysis to induce novel transformations is a rapidly growing field in organic synthesis. google.com The phenyl group in this compound could be a handle for such reactions, enabling previously inaccessible bond formations under mild conditions. The exploration of C-H activation and functionalization of the ethyl group or the phenyl ring represents another frontier for expanding the synthetic utility of this compound.
A summary of potential novel reaction pathways is presented in Table 1.
Table 1: Potential Novel Reaction Pathways for this compound
| Reaction Type | Potential Outcome |
| Asymmetric Alkylation | Synthesis of enantioenriched compounds with a quaternary stereocenter |
| Palladium-Catalyzed Cross-Coupling | Formation of new carbon-carbon and carbon-heteroatom bonds |
| Decarboxylative Functionalization | Generation of novel scaffolds through the loss of a carboxyl group |
| Photoredox Catalysis | Mild and selective functionalization of the aromatic ring or alkyl chains |
| C-H Activation | Direct functionalization of otherwise inert C-H bonds |
Development of Highly Efficient, Atom-Economical, and Environmentally Benign Synthetic Methodologies
The traditional synthesis of this compound often involves multi-step procedures with stoichiometric reagents and significant waste generation. google.com Modern synthetic chemistry is increasingly focused on the development of "green" and sustainable processes. Future research in this area will likely concentrate on several key aspects:
Catalytic Approaches: The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. The development of efficient catalytic systems for the synthesis of this compound, such as those based on copper or palladium, is an active area of research for related malonic esters. wikipedia.orgchemicalbook.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Green chemistry metrics, such as atom economy and process mass intensity (PMI), are being increasingly used to evaluate and compare the "greenness" of different synthetic routes. greenchemistry-toolkit.org
Continuous Flow Synthesis: The transition from batch to continuous flow manufacturing offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and scalable production processes.
Alternative Reaction Media: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, is another important goal of green chemistry.
A comparison of traditional versus potential green synthetic approaches is outlined in Table 2.
Table 2: Comparison of Synthetic Methodologies for this compound
| Feature | Traditional Synthesis | Green Synthesis |
| Reagents | Stoichiometric bases and alkylating agents | Catalytic systems, potentially enzymatic |
| Solvents | Volatile organic solvents | Greener alternatives (e.g., water, bio-based solvents) |
| Process | Batch processing | Continuous flow processing |
| Waste | High E-factor and PMI | Lower E-factor and PMI |
| Atom Economy | Often low | High |
Expansion of this compound Applications in Modern Drug Discovery and Chemical Biology
The historical significance of this compound as a precursor to barbiturates is well-established. slideshare.net However, its potential as a scaffold for a wider range of bioactive molecules is an area of growing interest. The structural motifs present in this compound can be found in various pharmacologically active agents.
Future research in this domain will likely focus on:
Scaffold for Novel Therapeutics: The phenyl and ethyl groups can be readily modified to generate libraries of new compounds for high-throughput screening against various biological targets. Its use as an intermediate in the synthesis of anticonvulsants beyond barbiturates is an area of active investigation. uni.lu
Pro-drugs and Drug Delivery: The ester functionalities of this compound can be exploited in the design of pro-drugs, where the active compound is released upon enzymatic or chemical hydrolysis in the body. A study on a related microsomal triglyceride transfer protein (MTP) inhibitor demonstrated a novel hydrolytic mechanism involving the malonate ester moiety. nih.gov
Chemical Probes: Labeled derivatives of this compound can be synthesized to serve as chemical probes for studying biological processes and identifying new drug targets.
In-depth Investigation of Interactions with Biological Targets at a Molecular Level
Understanding how a molecule interacts with its biological target is fundamental to rational drug design. For this compound and its derivatives, this involves elucidating the specific binding modes and intermolecular forces at play. While detailed molecular interaction studies for this specific compound are not widely published, the methodologies for such investigations are well-established.
Future academic trends in this area will likely involve:
Computational Modeling and Molecular Docking: These in silico techniques can predict the binding affinity and orientation of this compound analogs within the active site of a target protein. bldpharm.com This can guide the design of more potent and selective inhibitors.
Biophysical Techniques: A range of biophysical methods, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR), can provide experimental data on protein-ligand interactions. These techniques can reveal the precise three-dimensional structure of the complex and the kinetics of binding.
Enzyme Inhibition Studies: Investigating the ability of this compound derivatives to inhibit specific enzymes is a key area of research. For instance, its analogs could be explored as inhibitors of proteases, kinases, or other enzymes implicated in disease.
Advancements in the Design and Synthesis of Functional Materials and Polymers
The application of this compound in materials science is a relatively unexplored but promising area. The presence of two ester groups and an aromatic ring provides handles for polymerization and for tuning the properties of the resulting materials.
Emerging trends in this field may include:
Polyester Synthesis: this compound can serve as a monomer for the synthesis of polyesters. The bulky phenyl and ethyl groups would be expected to influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with unique characteristics.
High-Performance Polymers: Incorporation of the rigid phenyl group into polymer backbones can enhance properties such as thermal stability and mechanical strength. This could lead to the development of new high-performance materials for various applications.
Functional Materials: The ester groups can be further functionalized to introduce specific properties into materials, such as biodegradability, flame retardancy, or specific optical or electronic properties.
Supramolecular Chemistry: The phenyl group can participate in π-π stacking interactions, which could be exploited in the design of self-assembling supramolecular structures with interesting properties and applications in areas such as sensing and catalysis.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing diethyl 2-ethyl-2-phenylmalonate and its monoesters?
- Methodology : The compound can be synthesized via saponification of this compound using KOH in ethanol/water (1:1 molar ratio of malonate to KOH). After 24 hours at 25°C, the solvent is evaporated, and the residue is purified via recrystallization (PE/DCM) to yield the monoester with 74% efficiency . For characterization, H NMR (CDCl) and TLC (n-hexane/ethyl acetate 1:1) are recommended to confirm purity and structural integrity .
Q. How can this compound be characterized to confirm its identity and purity?
- Methodology : Key techniques include:
- NMR spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., δ 1.38 ppm for OCHCH groups) .
- Chromatography : Use TLC with n-hexane/ethyl acetate (1:1) to monitor reaction progress .
- Physical properties : Measure density (1.07 g/mL) and refractive index (1.491) as secondary identifiers .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers away from heat sources (flash point: 156°C) .
Advanced Research Questions
Q. What computational methods elucidate the reaction mechanisms of this compound in heterocyclic syntheses?
- Methodology : Density Functional Theory (DFT) studies (e.g., M06-2X-D3/6-31+G(d,p) with SMD solvent models) reveal pathways for cyclization reactions. For example, reactions with diphenylamine proceed via addition, dealcoholization, and ring-closure steps, with HO acting as a catalyst to reduce activation barriers (rate-determining step: 24.9 kcal/mol) .
Q. How does hydrolysis of this compound compare to fluorinated analogs in terms of decarboxylation efficiency?
- Methodology : Hydrolysis under acidic or basic conditions yields 2-(substituted phenyl)acetic/malonic acids. For fluorinated analogs (e.g., 2-(perfluorophenyl)malonate), decarboxylation occurs rapidly at 80–100°C, producing stable aromatic acids. Kinetic studies using F NMR can track intermediate formation .
Q. What factors influence the regioselectivity of cyclization reactions involving this compound?
- Methodology : Refluxing in diphenyl ether promotes cyclization to quinoline derivatives. Key factors include:
- Solvent polarity : High-boiling solvents (e.g., diphenyl ether) enhance reaction rates.
- Catalysts : Bases like Triton B lower activation energy (ΔG‡ = 10.1 kcal/mol) compared to TMG (ΔG‡ = 16.8 kcal/mol) .
Q. How can enantioselective decarboxylative protonation of α-alkyl-α-aryl malonate monoesters be achieved?
- Methodology : Organocatalytic methods using chiral thiourea catalysts enable enantioselective protonation. For this compound monoesters, yields >90% and enantiomeric excess (ee) >95% are reported under optimized conditions (e.g., −20°C, toluene solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
